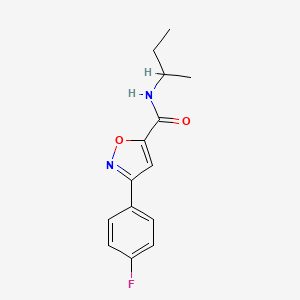

N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide involves various chemical routes and methodologies. For instance, the synthesis of similar compounds often employs cyclization reactions, condensation with different amines, and sometimes the use of microwave-assisted techniques for Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019). These methods highlight the versatility and complexity of synthesizing isoxazole derivatives.

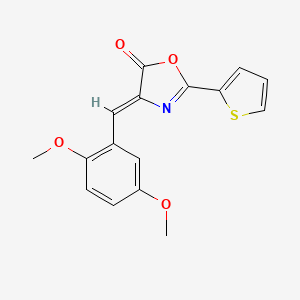

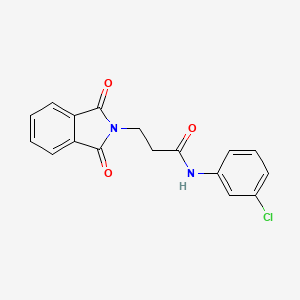

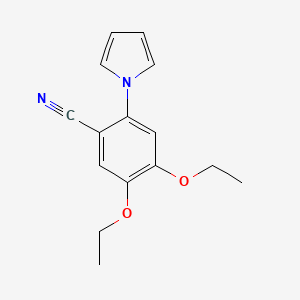

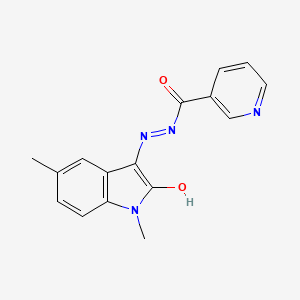

Molecular Structure Analysis

The molecular structure of compounds within this chemical family can be elucidated through crystallography and spectroscopic methods, including NMR and mass spectrometry. For example, structural analyses have demonstrated the presence of various substituents affecting the compound's geometry and intermolecular interactions, which can significantly influence its physical and chemical properties (Rybarczyk-Pirek et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide derivatives can range from nucleophilic substitutions to more complex rearrangements. The introduction of fluorine atoms or other substituents can significantly alter the compound's reactivity and interaction with various reagents. Such modifications can lead to diverse chemical behaviors and a wide range of possible reactions (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Temperature-dependent polymorphism, for example, can reveal much about the stability and solubility of the compound under various conditions (Rybarczyk-Pirek et al., 2014).

Aplicaciones Científicas De Investigación

1. Enzyme Inhibition Studies

N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide is structurally similar to isoxazol derivatives such as leflunomide and its metabolites, which have been studied for their effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. These compounds, including A77-1726 and MNA715, show significant inhibitory effects on this enzyme, which is essential for immune cell functions, and have potential implications in immunosuppressive therapies (Knecht & Löffler, 1998).

2. Chemical Stability Assessment

Research on related compounds, such as 1-butyl-3-methylimidazolium hexafluorophosphate, highlights the importance of treating ionic liquids like N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide with caution. These studies emphasize the need for a thorough understanding of the stability, toxicity, and potential hazards associated with such chemicals, particularly in the context of searching for 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).

3. Fluorescent Chemosensor Development

Compounds structurally similar to N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide, like N-butyl-4,5-di[2-(phenylamino)ethylamino]-1,8-naphthalimide, have been developed as fluorescent probes for metal ions. These probes can undergo significant shifts in emission when interacting with specific ions, which is valuable in the development of selective chemosensors for applications in analytical chemistry (Xu, Qian, & Cui, 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-butan-2-yl-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2/c1-3-9(2)16-14(18)13-8-12(17-19-13)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHTZXLRGSLJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)